2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
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Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O5S/c1-16(2)30-26(34)18-5-11-21-22(13-18)31-28(32(27(21)35)20-9-7-19(29)8-10-20)38-15-23(33)17-6-12-24(36-3)25(14-17)37-4/h5-14,16H,15H2,1-4H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKCCSNMWNRUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article aims to explore its biological activity through various studies, including structure-activity relationships (SAR), in vitro and in vivo evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A quinazoline core , known for its diverse pharmacological properties.
- Substituents such as 3,4-dimethoxyphenyl and 4-fluorophenyl , which are critical for enhancing biological activity.
- A thioether linkage that may influence the compound's reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this one have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 (liver cancer) | 7.92 | |
| Compound B | UO-31 (bladder cancer) | 15.21 | |
| Compound C | A431 (skin cancer) | <10 |
The specific compound has been shown to inhibit cell proliferation effectively, with IC50 values indicative of potent activity against selected cancer cell lines.
The proposed mechanism of action for this compound involves:
- Inhibition of VEGFR-2 : Similar compounds have demonstrated the ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Study 1: Antitumor Efficacy
A study conducted on a series of quinazoline derivatives, including the compound of interest, evaluated their effects on tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups, reinforcing the potential of these compounds as anticancer agents .
Study 2: In Vivo Toxicity Assessment
An assessment of the toxicity profile revealed that while the compound exhibited strong antitumor activity, it also showed some hepatotoxic effects at higher doses. Further optimization is necessary to enhance selectivity towards tumor cells while minimizing side effects .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the quinazoline scaffold significantly affect biological activity:
Scientific Research Applications
Anticancer Properties
Research has indicated that quinazoline derivatives exhibit significant anticancer activity. The specific compound under discussion has been evaluated for its effectiveness against various cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation and induces apoptosis in cancer cells. For instance, a study showed that the compound effectively reduced the viability of colon cancer cells by inducing cell cycle arrest at the G1 phase .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its utility in treating inflammatory diseases .
Study on Anticancer Activity
A recent study published in Pharmaceuticals highlighted the compound's effectiveness against colon carcinoma cells. The researchers observed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptosis markers .
Study on Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of this compound. The study demonstrated that it significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential application in managing inflammatory conditions such as rheumatoid arthritis .
Preparation Methods
Synthesis of 2-Aminoterephthalic Acid
The 7-carboxyquinazolinone precursor is derived from dimethyl aminoterephthalate (6 ), which undergoes hydrolysis to yield 2-aminoterephthalic acid (15 ). Selective esterification of the 4-carboxyl group using trimethylchlorosilane in methanol produces the monoester 16 (yield: 82%).
Cyclocondensation to Quinazolin-4-one
Intermediate 16 is treated with ammonium isothiocyanate in thionyl chloride to form the thioxoquinazoline intermediate 17 . Spontaneous ring closure under basic conditions (NaOH) generates the 3,4-dihydroquinazolin-4-one scaffold (19 ).
Thioether Side Chain Installation
Synthesis of 2-(3,4-Dimethoxyphenyl)-2-Oxoethyl Chloride
2-Chloro-3,4-dimethoxyacetophenone is reduced to the corresponding alcohol using sodium borohydride, followed by oxidation with pyridinium chlorochromate (PCC) to yield 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde. Treatment with thionyl chloride converts the aldehyde to the acid chloride (21 ).
Nucleophilic Substitution
The thiol group at position 2 of the quinazoline core (20 ) displaces the chloride in 21 via SN2 mechanism. Conducted in dimethylformamide (DMF) with potassium carbonate as base, this step affords 22 in 75% yield.
Carboxamide Coupling
Acid Chloride Formation
The 7-carboxylic acid group in 22 is activated by refluxing with thionyl chloride (3 hours) to form the acyl chloride (23 ).
Amidation with Isopropylamine
23 is reacted with isopropylamine in dichloromethane (DCM) using triethylamine as a base. After 4 hours, the crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane) to yield the target compound (62%).
Characterization Data
Spectral Analysis
Crystallographic Data
Single-crystal X-ray diffraction confirms the (E)-configuration of the thioether linkage and planar quinazoline core.
Optimization and Yield Comparison
| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | NaOH, 80°C, 2 h | 78 | 98.5 |
| Mannich Reaction | AcOH, 6 h | 68 | 97.2 |
| Thioether Formation | K2CO3, DMF, 12 h | 75 | 96.8 |
| Amidation | Et3N, DCM, 4 h | 62 | 99.1 |
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence intermediate stability?
Methodological Answer: The synthesis of this quinazoline derivative likely involves multi-step reactions, including:
- Thioether linkage formation : A nucleophilic substitution between a 2-(3,4-dimethoxyphenyl)-2-oxoethyl thiol group and a halogenated quinazoline intermediate, as seen in structurally analogous compounds with thioether bonds .
- Oxo-group introduction : Oxidation of dihydroquinazoline precursors under controlled conditions (e.g., using mild oxidizing agents like DDQ or MnO₂) to avoid over-oxidation.
- Carboxamide coupling : Amidation via activated esters (e.g., HATU/DMAP) or mixed anhydride methods.
Q. Critical Factors :
- Temperature control : Excess heat during thioether formation may lead to desulfurization or racemization.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate solubility but may complicate purification. Computational reaction path searches (quantum chemical calculations) can predict optimal conditions to stabilize intermediates .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- NMR spectroscopy : Analyze , , and spectra to verify substituent positions (e.g., 4-fluorophenyl, isopropyl groups) and thioether linkage integrity.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <5 ppm mass accuracy.
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, particularly if the compound exhibits polymorphism.
Validation : Cross-reference spectral data with structurally similar compounds, such as 3,4-dihydroquinazoline derivatives with fluorophenyl substituents .
Q. What in vitro assays are recommended for initial pharmacological profiling?
Methodological Answer: Prioritize assays aligned with the compound’s hypothesized targets (e.g., kinase inhibition, protease modulation):
- Enzyme inhibition assays : Use fluorescence-based or radiometric methods to measure IC₅₀ values against kinases (e.g., EGFR, VEGFR) linked to the quinazoline scaffold.
- Cell viability assays : Screen in cancer cell lines (e.g., HeLa, MCF-7) using MTT or ATP-luminescence assays.
- Solubility and permeability : Employ shake-flask methods for kinetic solubility and PAMPA assays for passive diffusion.
Design Considerations : Include positive controls (e.g., gefitinib for EGFR) and validate results across ≥3 biological replicates to account for variability .
Advanced Research Questions
Q. How can computational methods optimize the compound’s synthetic pathway?
Methodological Answer: Integrate computational tools to streamline synthesis:
- Reaction path search algorithms : Use density functional theory (DFT) to model transition states and identify low-energy pathways for critical steps (e.g., thioether bond formation) .
- Machine learning (ML) : Train models on reaction yield data from analogous compounds to predict optimal catalysts, solvents, or temperatures.
- Molecular dynamics (MD) : Simulate intermediate stability in different solvents to minimize degradation.
Case Study : For analogous dihydropyridine carboxamides, ML-guided optimization reduced reaction steps by 30% while improving yields .
Q. How should researchers address solubility discrepancies observed in different experimental models?
Methodological Answer: Systematically adjust formulation parameters:
- Co-solvent systems : Test binary mixtures (e.g., PEG-400/water) to enhance solubility without destabilizing the compound.
- pH adjustment : For ionizable groups, use buffered solutions (pH 2–9) to identify solubility maxima.
- Nanoparticle formulation : Encapsulate the compound in polymeric nanoparticles (e.g., PLGA) for sustained release in in vivo models.
Data Analysis : Compare solubility profiles using HPLC-UV and apply statistical tools (e.g., ANOVA) to identify significant variables .
Q. What strategies improve metabolic stability based on the compound’s structural features?
Methodological Answer: Target metabolic hotspots identified via:
- In silico metabolism prediction : Use software like MetaSite to highlight vulnerable sites (e.g., 3,4-dimethoxyphenyl oxidation, thioether cleavage).
- Isotope labeling : Incorporate or at labile positions to slow CYP450-mediated degradation.
- Prodrug design : Mask the carboxamide group with enzymatically cleavable esters or phosphates.
Validation : Conduct microsomal stability assays (human/rat liver microsomes) and LC-MS/MS metabolite profiling .
Contradiction Analysis in Data Interpretation
Q. How to resolve conflicting bioactivity data between enzymatic and cellular assays?
Methodological Answer: Investigate potential causes:
- Membrane permeability : Use efflux transporter inhibitors (e.g., verapamil for P-gp) to determine if cellular uptake is limiting.
- Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended targets.
- Assay conditions : Compare buffer compositions (e.g., ATP concentration in kinase assays) and cell culture media (e.g., serum content).
Resolution : Apply orthogonal assays (e.g., SPR for binding affinity, CRISPR knockdown for target validation) to reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
